4-(1-Phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-oxazinone core with a phenylethyl substituent and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the phenylethyl group via alkylation or acylation reactions.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives with different substituents.
- Other heterocyclic compounds with similar ring structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride lies in its specific substituent pattern and salt form, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88799-48-8 |
---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
4-(1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C15H14N2O2.ClH/c1-11(12-6-3-2-4-7-12)17-14(18)10-19-13-8-5-9-16-15(13)17;/h2-9,11H,10H2,1H3;1H |
InChI Key |
VUAUQMACFMAZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)COC3=C2N=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.